An In-depth Technical Guide on the Chemical Properties of 2-Cycloheptylpropan-2-amine
An In-depth Technical Guide on the Chemical Properties of 2-Cycloheptylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on 2-Cycloheptylpropan-2-amine is limited. This guide provides available information on the target compound and supplements it with data on structurally related analogs to offer a comparative context. General methodologies for synthesis are presented in the absence of a specific published protocol for this compound.
Introduction
2-Cycloheptylpropan-2-amine is a primary amine featuring a cycloheptyl ring attached to a tertiary carbon atom. As a member of the cycloalkylamine class of compounds, it holds potential interest for applications in medicinal chemistry and drug development. Cycloalkylamines are known to exhibit a range of biological activities, often acting as stimulants or interacting with various receptor systems within the central nervous system.[1][2] The incorporation of a cycloheptyl group can influence the lipophilicity, metabolic stability, and receptor binding affinity of the molecule compared to smaller cycloalkyl or acyclic analogs. This guide aims to consolidate the known chemical properties of 2-Cycloheptylpropan-2-amine and provide a framework for its synthesis and characterization.
Chemical and Physical Properties
Detailed experimental data for 2-Cycloheptylpropan-2-amine are not extensively reported in the literature. However, its basic identifiers and some calculated properties are available. For comparative purposes, the properties of the smaller analog, 2-Cyclopropylpropan-2-amine, are also presented.
Table 1: Chemical Identifiers for 2-Cycloheptylpropan-2-amine
| Property | Value | Source |
| IUPAC Name | 2-cycloheptylpropan-2-amine | Sigma-Aldrich |
| CAS Number | 141983-55-3 | Sigma-Aldrich |
| Molecular Formula | C10H21N | Sigma-Aldrich |
| Molecular Weight | 155.28 g/mol | Sigma-Aldrich |
| Canonical SMILES | CC(C)(N)C1CCCCCC1 | Kuujia.com[3] |
| InChI Key | MCLRQPRYJBXDRX-UHFFFAOYSA-N | Kuujia.com[3] |
Table 2: Calculated Physicochemical Properties of 2-Cycloheptylpropan-2-amine
| Property | Value | Source |
| Hydrogen Bond Donor Count | 1 | Kuujia.com[3] |
| Hydrogen Bond Acceptor Count | 1 | Kuujia.com[3] |
| Rotatable Bond Count | 1 | Kuujia.com[3] |
| Topological Polar Surface Area | 26.0 Ų | Kuujia.com[3] |
| Complexity | 110 | Kuujia.com[3] |
Table 3: Comparative Properties of 2-Cyclopropylpropan-2-amine (CAS: 172947-13-6)
| Property | Value | Source |
| Molecular Formula | C6H13N | PubChem[4] |
| Molecular Weight | 99.17 g/mol | PubChem[4] |
| XLogP3-AA | 0.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
Synthesis and Experimental Protocols
General Experimental Protocol: Synthesis of a Tertiary Alkyl Amine via the Ritter Reaction
This protocol is a generalized procedure and would require optimization for the specific synthesis of 2-Cycloheptylpropan-2-amine.
Step 1: Formation of the Tertiary Alcohol (2-Cycloheptylpropan-2-ol)
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To a solution of cycloheptylmagnesium bromide (prepared from bromocycloheptane and magnesium turnings) in anhydrous diethyl ether, slowly add acetone at 0°C with stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-cycloheptylpropan-2-ol.
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Purify the crude product by vacuum distillation or column chromatography.
Step 2: Ritter Reaction and Hydrolysis
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Dissolve the purified 2-cycloheptylpropan-2-ol in a suitable nitrile solvent (e.g., acetonitrile) and cool to 0°C.
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Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while maintaining the temperature.
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Allow the reaction to stir at room temperature until the starting alcohol is consumed (monitored by TLC or GC-MS).
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Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., sodium hydroxide solution) to hydrolyze the intermediate N-alkyl amide.
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Extract the resulting amine into an organic solvent (e.g., dichloromethane).
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Wash the combined organic extracts with brine, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.
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Purify the crude 2-Cycloheptylpropan-2-amine by vacuum distillation or conversion to its hydrochloride salt followed by recrystallization.
Potential Biological Activity and Pharmacological Relevance
While no specific pharmacological studies on 2-Cycloheptylpropan-2-amine have been published, the broader class of cycloalkylamines is known for its potential psychoactive effects, often acting as stimulants.[1][2] The pharmacological profile of these compounds can include interactions with dopaminergic, serotonergic, and adrenergic pathways.[1] Furthermore, the amine functional group is a common pharmacophore in drug design, though it can also be associated with off-target effects and metabolic liabilities, such as the formation of reactive iminium metabolites.[5] The specific biological activity of 2-Cycloheptylpropan-2-amine would need to be determined through experimental assays.
Visualizations
Caption: General workflow for the synthesis of 2-Cycloheptylpropan-2-amine.
Caption: Classification of 2-Cycloheptylpropan-2-amine.
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. Cycloalkylamine - Wikipedia [en.wikipedia.org]
- 3. 141983-55-3(2-Cycloheptylpropan-2-amine) | Kuujia.com [it.kuujia.com]
- 4. 2-Cyclopropylpropan-2-amine | C6H13N | CID 558546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]
